
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H23N5O4S3 and its molecular weight is 517.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a thiadiazole ring , an amide functional group , and a pyrrolidinyl sulfonyl group . These structural elements contribute to its reactivity and biological activity. The thiadiazole moiety is known for its diverse pharmacological properties, including antimicrobial and anticancer activities due to the presence of nitrogen-sulfur linkages in its structure .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes or proteins involved in critical cellular processes, such as bacterial cell wall synthesis or metabolic pathways .
Pharmacological Properties
The compound has shown a broad spectrum of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Studies have reported that certain thiadiazole derivatives possess cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The combination of the thiadiazole nucleus with other moieties enhances cytotoxicity, indicating potential for development as anticancer agents .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic activity of a series of thiadiazole derivatives, including those structurally related to this compound. The findings indicated significant cytotoxic effects with IC50 values ranging from 20 to 30 μM against HeLa cells .
- Molecular Docking Studies : Molecular docking studies have been conducted to explore how this compound interacts with specific targets within cells. These studies suggest that it may effectively bind to active sites of enzymes, potentially leading to inhibition of their activity and modulation of cellular pathways .
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Thiadiazole ring + Amide group + Pyrrolidine | Antimicrobial, Anticancer |
2-Nitro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Nitro group + Thiadiazole ring | Enhanced reactivity and potential for different pharmacological effects |
1-Amino-N-(5-thiazolyl)-thiadiazole | Thiazole ring + Amine group | Antimicrobial, Anticancer |
科学研究应用
Anticancer Applications
The 1,3,4-thiadiazole scaffold has demonstrated significant anticancer properties across various studies:
- Mechanism of Action : Compounds containing the 1,3,4-thiadiazole ring have been shown to induce apoptosis in cancer cells. For instance, derivatives of this scaffold have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), showing promising IC50 values that indicate potent antiproliferative effects. One study reported that a derivative with a benzyl piperidine moiety exhibited an IC50 of 2.32 µg/mL against HepG2 cells .
- Case Studies : A review highlighted several thiadiazole derivatives that have progressed to clinical trials. These include compounds that demonstrate efficacy in inhibiting tumor growth in both in vitro and in vivo models . For example, compounds evaluated against human leukemia and melanoma cells showed decreased viability and induced apoptosis .
Antimicrobial Properties
The antimicrobial potential of 1,3,4-thiadiazole derivatives has been extensively documented:
- Broad-Spectrum Activity : The derivatives exhibit activity against a range of pathogens including bacteria and fungi. A notable example includes the compound Megazol, which has shown effectiveness against Trypanosoma brucei and Trypanosoma cruzi, despite its high toxicity .
- Recent Findings : Research indicates that modifications to the thiadiazole structure can enhance antimicrobial activity. For instance, specific substitutions on the thiadiazole ring have led to improved efficacy against resistant strains of bacteria .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, compounds featuring the 1,3,4-thiadiazole scaffold have shown promise in other therapeutic areas:
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with thiadiazole derivatives, suggesting their potential use in treating inflammatory diseases .
- Anticonvulsant Activity : Certain derivatives have been identified as having anticonvulsant effects. Research has indicated that modifications can lead to enhanced potency with reduced toxicity compared to traditional anticonvulsants like phenytoin .
Data Table: Summary of Biological Activities
常见问题
Basic Research Questions
Q. What are the key considerations in synthesizing N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?
- Methodological Answer : The synthesis involves sequential functionalization of the 1,3,4-thiadiazole core. Critical steps include:
- Thioether formation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol derivatives with α-halo ketones (e.g., 2-chloroacetamide precursors) under basic conditions to introduce the thioether linkage .
- Sulfonylation : Coupling the thiadiazole intermediate with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride via nucleophilic acyl substitution. Pyridine is often used as a solvent and acid scavenger .
- Purification : Column chromatography or recrystallization from methanol/water mixtures ensures purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR identifies protons in the p-tolylamino, pyrrolidine, and thiadiazole moieties. 13C NMR confirms carbonyl (C=O) and sulfonamide (SO2) groups .
- FT-IR : Peaks at ~1650–1700 cm−1 (amide C=O) and ~1150 cm−1 (sulfonamide S=O) validate functional groups .
- UV-Vis : Assess π→π* transitions in the aromatic and thiadiazole systems, useful for solubility studies .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes linked to the thiadiazole scaffold (e.g., carbonic anhydrase, kinase inhibitors) .
- In Vitro Assays : Use enzyme inhibition assays (e.g., Ellman’s method for cholinesterase) at varying concentrations (1–100 μM) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can computational modeling be integrated to predict biological activity and optimize structure?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Focus on hydrogen bonding between the sulfonamide group and active-site residues .
- QSAR Models : Develop regression models correlating substituent electronegativity (Hammett constants) with activity data .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Refinement : Test activity at finer concentration intervals (e.g., 0.1–50 μM) to identify non-linear effects .
- Assay Standardization : Control variables like pH (e.g., antimicrobial assays are pH-sensitive ) and solvent (DMSO concentration ≤1%).
- Orthogonal Assays : Validate findings using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies optimize reaction yields and selectivity during scale-up?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
- Flow Chemistry : Implement continuous reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
- DoE (Design of Experiments) : Use Taguchi methods to optimize temperature, solvent ratio, and reaction time .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Methodological Answer :
- Analog Synthesis : Vary substituents on the p-tolylamino (e.g., electron-withdrawing -NO2 vs. donating -OCH3) and pyrrolidine groups .
- Activity Clustering : Apply PCA (Principal Component Analysis) to group analogs by bioactivity profiles .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using additive models .
Q. What advanced techniques characterize polymorphic forms or solvates?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯N interactions in thiadiazole dimers ).
- DSC/TGA : Identify melting points and desolvation events (e.g., hydrate loss at 100–150°C) .
- PXRD : Compare experimental patterns with simulated data from single-crystal structures .
Q. How can solubility and bioavailability be enhanced without compromising activity?
- Methodological Answer :
- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .
Q. What are the challenges in scaling synthesis from milligram to gram quantities?
- Methodological Answer :
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures ).
- Exothermic Hazards : Use jacketed reactors with controlled cooling for sulfonylation .
- Byproduct Management : Implement inline IR spectroscopy to monitor intermediate stability .
属性
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S3/c1-15-4-8-17(9-5-15)23-19(28)14-32-22-26-25-21(33-22)24-20(29)16-6-10-18(11-7-16)34(30,31)27-12-2-3-13-27/h4-11H,2-3,12-14H2,1H3,(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSROVZHPUCWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。